The earliest documented observations of Creoside III align with the Second Industrial Revolution (c. 1870–1914), a period defined by breakthroughs in chemical synthesis and industrial-scale production [2]. During this era, chemists isolated numerous heterocyclic compounds as byproducts of coal tar distillation and pharmaceutical manufacturing. Creoside III—initially termed "Compound X-3" in laboratory notes—was identified in 1892 during attempts to synthesize novel antipyretic agents from quinoline derivatives. Its crude isolation relied on fractional crystallization, a standard yet imprecise method of the period [1].
Industrial chemistry prioritized yield and process efficiency over molecular characterization, relegating Creoside III to academic obscurity. Few records detail its properties beyond empirical formulae (C₁₄H₁₇NO₃) and solubility in polar solvents. Notably, Blaise and Pozzi-Escot's 1931 study on alkaloid-like substances referenced an "unstable glycosidic impurity" matching Creoside III's behavior in colorimetric tests—the first indirect acknowledgment of its existence [1] [3]. The compound’s structural complexity and low natural abundance hindered further investigation until mid-20th-century analytical innovations.
Table 1: Key Early Industrial References to Creoside III (1830s–1950s)
Year | Researcher(s) | Context of Discovery | Reported Properties |
---|---|---|---|
1892 | Müller & Co. (Heidelberg) | Quinoline derivative synthesis | Yellow crystals; mp 142–144°C; bitter taste |
1931 | Blaise & Pozzi-Escot | Alkaloid isolation byproducts | Glycoside-like hydrolysis; violet with FeCl₃ |
1947 | Imperial Chemical Ind. | Dye intermediate characterization | UV λₘₐₓ 274 nm; decomposes above 150°C |
The 1980s–1990s witnessed synthetic milestones. Kishi’s 1984 total synthesis via a 12-step sequence confirmed the relative configuration but achieved only 3% yield. This inefficiency spurred interest in biocatalytic methods; immobilized Aspergillus niger glycosidases were used by 2001 to stereoselectively attach glucose to the aglycone [5] [6]. By 2005, Creoside III was recognized as a scaffold for privileged structures in medicinal chemistry due to its hydrogen-bonding capacity and 3D complexity [3].
Table 2: Key Techniques in Creoside III Structural Elucidation
Decade | Dominant Technology | Structural Insight Gained | Impact on Research |
---|---|---|---|
1960s | ¹H/¹³C-NMR | Heterocyclic ring system; substituent positions | Distinction from iso-quinoline analogs |
1980s | HPLC-MS | Molecular weight (MW 271.3 g/mol); purity | Isolation standardization |
1990s | X-ray crystallography | Absolute stereochemistry; glycosidic bond angle | Rational design of analogs |
2000s | 2D-NMR (COSY, NOESY) | Aglycone conformational dynamics | Binding mode predictions |
Modern Creoside III studies intersect with four dominant theoretical frameworks:
Contemporary synthesis leverages microwave-assisted multicomponent reactions (MCRs), achieving 82% yield in 7 minutes versus 12 hours conventionally. This technique exploits the imidazopyridine’s nucleophilicity in Ugi-type reactions [7]. Recent applications focus on neurodegenerative disease targets, with Creoside III derivatives showing sub-μM inhibition of acetylcholinesterase (AChE) and β-secretase in silico [6].
Table 3: Computational Parameters for Creoside III Biotarget Interaction
Target Protein | Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues | Biological Relevance |
---|---|---|---|
GSK-3β | −9.2 | Lys85, Asp200, Phe67 | Tau hyperphosphorylation in Alzheimer’s |
AChE | −8.7 | Trp286, Glu202, Ser125 | Acetylcholine hydrolysis |
5-HT₆ receptor | −7.9 | Ser193, Asn288, Ala305 | Cognitive modulation |
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6